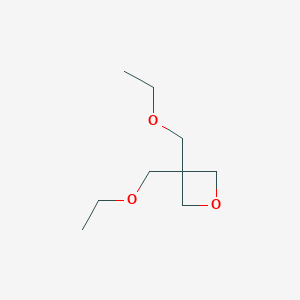

3,3-Bis(ethoxymethyl)oxetane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10404-85-0 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3,3-bis(ethoxymethyl)oxetane |

InChI |

InChI=1S/C9H18O3/c1-3-10-5-9(6-11-4-2)7-12-8-9/h3-8H2,1-2H3 |

InChI Key |

BRXHTTSEEAVSLR-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1(COC1)COCC |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Bis Ethoxymethyl Oxetane Monomer

Precursor Derivatization and Etherification Routes

The formation of 3,3-bis(ethoxymethyl)oxetane often involves the initial synthesis of a suitable oxetane (B1205548) precursor followed by etherification. These precursors can be derived from acyclic polyols or other substituted oxetanes, which are then chemically modified to introduce the desired ethoxymethyl groups.

A plausible synthetic route to this compound can be envisioned starting from 3-ethyl-3-oxetanemethanol. This approach would involve a multi-step process beginning with the hydroxymethylation of the ethyl group, followed by etherification.

A more direct and commonly employed method for the synthesis of this compound involves the use of halogenated oxetane intermediates. The Williamson ether synthesis is a cornerstone of this approach, providing a reliable method for forming ether bonds. wikipedia.org

A prevalent starting material for this synthesis is 3,3-bis(chloromethyl)oxetane (B146354). This compound is reacted with sodium ethoxide, which can be prepared in situ by reacting sodium metal with an excess of ethanol (B145695). The reaction is typically carried out in a suitable solvent, such as ethanol, and may require elevated temperatures to proceed at a practical rate. The ethoxide ion acts as a nucleophile, displacing the chloride ions in a bimolecular nucleophilic substitution (SN2) reaction to form the desired diether. This method is advantageous due to the commercial availability of 3,3-bis(chloromethyl)oxetane and the straightforward nature of the Williamson ether synthesis.

A similar strategy can be employed starting from 3,3-bis(bromomethyl)oxetane (B1265868), which may offer enhanced reactivity due to the better leaving group ability of bromide compared to chloride. The reaction of 3,3-bis(bromomethyl)oxetane with sodium ethoxide would proceed under similar conditions to afford this compound.

| Starting Material | Reagents | Solvent | Product |

| 3,3-bis(chloromethyl)oxetane | Sodium ethoxide | Ethanol | This compound |

| 3,3-bis(bromomethyl)oxetane | Sodium ethoxide | Ethanol | This compound |

Catalytic Systems for Monomer Preparation

To enhance the efficiency and sustainability of the synthesis of this compound, particularly on an industrial scale, catalytic systems can be employed. Phase-transfer catalysis (PTC) is a highly effective technique for reactions involving a water-soluble nucleophile (like an alkoxide) and an organic-soluble substrate (the halogenated oxetane). crdeepjournal.org

In the context of the Williamson ether synthesis for this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the ethoxide ion from an aqueous or solid phase into the organic phase where the reaction occurs. crdeepjournal.orgrug.nl This approach can lead to several advantages, including milder reaction conditions, reduced reaction times, and the use of less expensive and hazardous reagents and solvents. crdeepjournal.orgrug.nl The catalyst forms an ion pair with the ethoxide, rendering it soluble in the organic phase and increasing its reactivity towards the halogenated oxetane.

The choice of catalyst and reaction conditions, such as solvent and temperature, are crucial for optimizing the catalytic process. The use of PTC can significantly improve the yield and selectivity of the reaction, making it a more environmentally friendly and economically viable method for the large-scale production of this compound. crdeepjournal.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the reaction conditions is critical to maximize the yield and purity of this compound while minimizing side reactions. Key parameters to consider in the Williamson ether synthesis approach include temperature, reaction time, solvent, and the nature of the base and alkylating agent.

For the reaction of 3,3-bis(chloromethyl)oxetane with sodium ethoxide, the temperature is typically maintained in the range of 50-100 °C. byjus.com The reaction time can vary from a few hours to over 24 hours, depending on the reactivity of the substrate and the temperature. The progress of the reaction can be monitored using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

The choice of solvent can also influence the reaction rate and yield. While ethanol is a common solvent as it is also a reagent source, other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate SN2 reactions. byjus.com However, the use of ethanol is often preferred for its low cost and ease of removal.

The strength of the base is another important factor. While sodium ethoxide is commonly used, stronger bases like potassium tert-butoxide can be employed to ensure complete deprotonation of any precursor diols. acs.org However, stronger bases may also promote side reactions like elimination, especially with more sterically hindered substrates.

The yield of the Williamson ether synthesis can typically range from 50% to 95% in laboratory settings, with industrial processes often achieving higher conversions. byjus.com Careful control over the stoichiometry of the reactants is essential to avoid the formation of mono-etherified byproducts. An excess of the ethoxide is often used to drive the reaction to completion.

| Parameter | Typical Range/Conditions | Impact on Reaction |

| Temperature | 50 - 100 °C byjus.com | Higher temperature increases reaction rate but may promote side reactions. |

| Reaction Time | 1 - 24 hours byjus.com | Dependent on temperature and substrate reactivity. |

| Solvent | Ethanol, DMF, DMSO byjus.com | Polar aprotic solvents can accelerate the reaction rate. |

| Base | Sodium ethoxide, Potassium tert-butoxide acs.org | Choice of base depends on the acidity of the alcohol precursor. |

| Catalyst (PTC) | Quaternary ammonium/phosphonium salts rug.nl | Can improve reaction rate and yield, especially in biphasic systems. |

| Reactant Ratio | Excess of ethoxide | Drives the reaction towards the formation of the diether product. |

Polymerization Mechanisms and Kinetics of 3,3 Bis Ethoxymethyl Oxetane

Cationic Ring-Opening Polymerization (CROP) of 3,3-Bis(ethoxymethyl)oxetane

CROP is the principal method for polymerizing oxetane (B1205548) monomers. The process involves initiation, propagation, and termination steps, with the active center being a tertiary oxonium ion. acs.org For 3,3-disubstituted oxetanes, the polymerization often exhibits a distinct induction period followed by a rapid, exothermic reaction. rpi.eduresearchgate.net

The CROP of this compound can be initiated by various cationic initiators, primarily Lewis acids and photoacid generators (PAGs).

Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂) is a widely employed Lewis acid initiator for the CROP of oxetanes, including those with functional side chains like 3-ethyl-3-(hydroxymethyl)oxetane and 3,3-bis(chloromethyl)oxacyclobutane. researchgate.netdiva-portal.orgcapes.gov.br The initiation typically involves a co-initiator like a diol. researchgate.net

Photoacid Generators (PAGs): Photoinitiators, particularly onium salts like diaryliodonium and triarylsulfonium salts, are effective for initiating CROP upon UV irradiation. radtech.orgrsc.org These PAGs generate a strong Brønsted acid upon photolysis, which then protonates the oxygen atom of the oxetane ring to start the polymerization. rsc.org This method is advantageous for applications requiring spatial and temporal control, such as in UV curing and 3D photo-fabrication. radtech.org The efficiency of these initiators can be enhanced by using photosensitizers to allow for polymerization using longer wavelength UV and visible light. rpi.edu

The propagation in CROP can occur through two main competing pathways: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. researchgate.net

Active Chain End (ACE) Mechanism: In the ACE mechanism, the propagating species is a tertiary oxonium ion located at the end of the growing polymer chain. This active chain end then reacts with an incoming neutral monomer molecule. researchgate.net For 3,3-disubstituted oxetanes, the polymerization is often characterized by the formation of a long-lived tertiary oxonium ion intermediate, which is a hallmark of the ACE mechanism. radtech.orgresearchgate.net This stable intermediate is responsible for the observed induction period, as its subsequent ring-opening is often the rate-determining step. radtech.org

Activated Monomer (AM) Mechanism: In the AM mechanism, the free monomer is activated (e.g., protonated) by the initiator, and this activated monomer then reacts with the neutral hydroxyl end of the growing polymer chain. researchgate.net While the ACE mechanism is generally considered predominant for oxetanes, the relative contribution of each mechanism can be influenced by the specific monomer structure and reaction conditions. researchgate.net

Achieving a controlled or "living" polymerization, where termination and chain transfer reactions are suppressed, is highly desirable for synthesizing polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity). For the CROP of oxetane, pseudo-living characteristics have been achieved under specific conditions. Research has shown that using 1,4-dioxane (B91453) as a solvent can effectively prevent both intramolecular and intermolecular transfer reactions. acs.org This suppression of side reactions allows for the synthesis of high molecular weight poly(oxetane) with narrow polydispersity (M_w/M_n < 1.3) and prevents the formation of cyclic oligomers. acs.org Such control is attributed to the stabilization of the propagating species by the solvent.

Kinetic studies of 3,3-disubstituted oxetanes typically reveal a characteristic reaction profile. A distinct induction period is often observed, during which the concentration of active species builds up. radtech.orgrpi.edu This period is followed by a very rapid, auto-accelerated, and exothermic polymerization phase. radtech.orgresearchgate.net The length of the induction period can be reduced by increasing the polymerization temperature or by copolymerizing with more reactive monomers like epoxides. radtech.orgresearchgate.net

Table 1: Illustrative Kinetic Findings for a 3,3-Disubstituted Oxetane Polymerization. The data shown is for 3-benzyloxymethyl-3-ethyl-oxetane, a compound structurally analogous to this compound, and is used here for illustrative purposes. radtech.org

Influence of Steric Hindrance on Polymerization Rate and Yield

The presence of two substituents at the C3 position of the oxetane ring, as in this compound, introduces significant steric hindrance. This structural feature has a pronounced effect on the polymerization process. While 3,3-disubstitution enhances the chemical stability of the monomer against certain ring-opening reactions, it can also retard the polymerization rate. acs.orgnih.gov The bulky ethoxymethyl groups can sterically hinder the approach of the propagating chain end to the monomer's oxygen atom, potentially increasing the activation energy of the propagation step. uni-muenchen.de However, the high ring strain still provides a strong thermodynamic driving force for polymerization.

Investigation of Side Reactions During Polymerization

The cationic ring-opening polymerization of oxetanes is susceptible to side reactions, which can affect the structure and molecular weight of the final polymer.

Back-Biting and Cyclic Oligomer Formation: A common side reaction is "back-biting," where an oxygen atom from the growing polymer backbone intramolecularly attacks the active tertiary oxonium ion at the chain end. uni-muenchen.de This can lead to the formation of cyclic oligomers, particularly if the penultimate oxygen atom is involved. uni-muenchen.de The formation of these cyclic byproducts can be significant, though it is often less pronounced than in the polymerization of oxiranes. acs.orguni-muenchen.de As noted, the choice of solvent can play a critical role in minimizing these reactions. acs.org

Intermolecular Reactions: Intermolecular side reactions can also occur, where a backbone ether oxygen from one polymer chain attacks the active center of another chain. uni-muenchen.de This leads to the formation of branched or cross-linked structures and broadens the molecular weight distribution.

Influence of Side-Chain Ethers: For this compound, the ether oxygen atoms within the ethoxymethyl side chains are also potential nucleophiles. They could potentially engage in intramolecular or intermolecular side reactions, further complicating the polymer structure. uni-muenchen.de

Intramolecular Cyclization Phenomena

During the cationic ring-opening polymerization of multifunctional monomers like this compound (BEMO), the propagating active center can react with a functional group on the same polymer chain. This process, known as intramolecular cyclization, results in the formation of cyclic structures within the polymer backbone. In the case of BEMO, which possesses two ethoxymethyl side chains, the ether oxygen atoms on these side groups present nucleophilic sites that can attack the electrophilic propagating center (a tertiary oxonium ion).

In the polymerization of oxetanes, the formation of cyclic dimers and oligomers can occur. For instance, some substituted oxetanes have been shown to undergo Lewis acid-catalyzed cyclodimerization to form stable 1,5-dioxocanes through a zwitterionic intermediate. beilstein-journals.org This type of reaction highlights the inherent tendency of these systems to form cyclic structures under cationic conditions. For BEMO, an intramolecular attack by a side-chain ether oxygen on the active oxonium ion could lead to the formation of a stable, fused-ring system, thereby temporarily or permanently terminating the linear growth at that site.

The table below outlines key factors that influence the extent of intramolecular cyclization during polymerization.

| Factor | Effect on Intramolecular Cyclization | Rationale |

| Monomer Concentration | An increase in concentration decreases the relative amount of cyclization. | At high concentrations, intermolecular propagation with other monomer units is statistically more likely than intramolecular ring formation. |

| Chain Flexibility | Higher flexibility of the side chains increases the likelihood of cyclization. | Flexible side chains can more easily adopt the necessary conformation for the ether oxygen to approach the active center. nih.gov |

| Solvent Polarity | The effect can be complex, influencing both chain conformation and ion-pairing with the counter-ion. | Solvent choice can alter the reactivity of the propagating species and the conformational freedom of the polymer chain. researchgate.net |

| Temperature | Higher temperatures can favor cyclization depending on the thermodynamics of ring formation versus linear propagation. | Temperature affects the rates of all reactions involved; the dominant pathway will depend on the respective activation energies. |

Chain Transfer Processes and Their Impact on Polymer Architecture

Chain transfer is a fundamental process in cationic polymerization that involves the termination of a growing polymer chain with the simultaneous formation of a new initiating species. uc.edu These reactions play a crucial role in controlling the molecular weight and architecture of the final polymer, leading to effects such as branching and cross-linking. In the polymerization of BEMO, two primary forms of chain transfer are significant: chain transfer to monomer and chain transfer to polymer.

Chain Transfer to Monomer: This process involves the transfer of a proton from the propagating chain end to a monomer molecule. While this terminates the kinetic chain of the original polymer, it initiates a new one, effectively keeping the concentration of active centers constant but limiting the ultimate molecular weight of individual polymer chains. uc.edu

Chain Transfer to Polymer: This is a particularly impactful process in the polymerization of BEMO and its structural analogs, such as 3,3-bis(chloromethyl)oxetane (B146354) (BCMO). researchgate.net It occurs when the active cationic center of a growing chain is attacked by a nucleophilic ether oxygen from a different polymer chain (intermolecularly) or from its own backbone (intramolecularly). The poly(BEMO) structure is rich in ether linkages, both in the polymer backbone and in the ethoxymethyl side chains, all of which can act as sites for chain transfer.

This reaction leads to the formation of a stable, non-strained tertiary oxonium ion, which results in a branched polymer structure. researchgate.net At increased temperatures or high monomer conversions, extensive chain transfer to the polymer can lead to the formation of a cross-linked network, which may result in an insoluble polymer gel. researchgate.net Studies on BCMO, a closely related monomer, have shown that the polymerization rate-determining step is the ring-opening of the tertiary oxonium ion, indicating that these ions are relatively stable intermediates. radtech.org This stability facilitates the chain transfer reactions that lead to complex polymer architectures. The use of oxetanes in conjunction with other monomers like epoxides can sometimes be employed to mitigate the extent of chain transfer. radtech.org

The impact of these transfer reactions on the final polymer architecture is summarized in the table below.

| Chain Transfer Process | Mechanism | Impact on Polymer Architecture |

| Transfer to Monomer | The active center transfers a proton to a monomer molecule, which then initiates a new chain. | Limits polymer molecular weight; produces more polymer chains per initiator molecule. uc.edu |

| Intermolecular Transfer to Polymer | The active center on one chain is attacked by a backbone or side-chain ether oxygen of another polymer chain. | Leads to the formation of branched polymer chains. At high extents, can cause cross-linking and gelation. researchgate.net |

| Intramolecular Transfer to Polymer | The active center is attacked by an ether oxygen from its own polymer backbone at a point distant from the active end. | Results in long-chain branching, creating more complex, tree-like (dendritic) structures. |

Polymer Architecture and Structural Control of Poly 3,3 Bis Ethoxymethyl Oxetane

Molecular Weight and Dispersity Control in Homopolymerization

The homopolymerization of BEMO is typically carried out via a cationic ring-opening mechanism. The ability to control the molecular weight and maintain a narrow molecular weight distribution (low dispersity, Đ) is a hallmark of a controlled polymerization process. For polyoxetanes, this is often achieved through living polymerization techniques.

Living cationic polymerization of oxetanes allows for the synthesis of polymers with predictable molecular weights, determined by the molar ratio of monomer to initiator, and narrow dispersity (Đ typically close to 1.0). rsc.orgaston.ac.uk The polymerization proceeds through a tertiary oxonium ion as the propagating species. nih.gov The choice of initiator and catalyst system is critical to minimize side reactions, such as chain transfer and termination, which can broaden the molecular weight distribution.

Commonly used initiating systems for the CROP of oxetanes include a combination of a proton source or a carbocationic species with a Lewis acid. For instance, the combination of a diol, such as 1,4-butanediol (B3395766), with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) is frequently employed. dtic.milnih.gov In this system, the diol acts as the initiator, and the polymerization proceeds from both hydroxyl ends, leading to a polymer chain with initiator fragments at its core. The rate of monomer addition and temperature control are also vital; the polymerization is often conducted at low temperatures (e.g., -10°C) to suppress side reactions. dtic.mil

Recent advancements have explored novel initiator systems to achieve better control over the polymerization. For example, non-steady-state living polymerization processes using specific initiators have been shown to produce well-defined polyoxetanes with low dispersity. rsc.orgaston.ac.uk

Table 1: Factors Influencing Molecular Weight and Dispersity in Poly(BEMO) Homopolymerization

| Factor | Effect on Molecular Weight | Effect on Dispersity (Đ) |

|---|---|---|

| [Monomer]/[Initiator] Ratio | Directly proportional; higher ratio leads to higher molecular weight. | Minimal effect in a living polymerization. |

| Initiator/Catalyst System | Choice of system can influence initiation efficiency and side reactions. | Critical for achieving low Đ; living systems yield narrow distributions. |

| Reaction Temperature | Lower temperatures generally suppress chain transfer and termination reactions. | Lower temperatures favor lower Đ. |

| Monomer Purity | Impurities can act as chain transfer agents or terminating agents. | High purity is essential for low Đ. |

Tailoring Polymer Functionality (e.g., Mono-, Di-, Tri-, Tetrafunctional Poly(3,3-Bis(ethoxymethyl)oxetane))

The functionality of a polymer, referring to the number of reactive end-groups or specific structural features, can be precisely tailored in poly(BEMO) synthesis. This is most commonly achieved by using multifunctional initiators in the cationic ring-opening polymerization. rsc.orgrsc.org These initiators, often polyols, serve as the core from which the polymer chains grow.

The number of hydroxyl groups on the initiator molecule dictates the functionality of the resulting polymer. For example:

Monofunctional poly(BEMO) can be synthesized using a monofunctional alcohol as the initiator.

Difunctional (telechelic) poly(BEMO) is produced using a diol, such as 1,4-butanediol or ethylene (B1197577) glycol. nih.govresearchgate.net This results in a linear polymer with reactive hydroxyl groups at both ends, which can be used for subsequent chain extension or cross-linking reactions.

Trifunctional and Tetrafunctional (star-shaped) poly(BEMO) can be synthesized using triols (e.g., trimethylolpropane) or tetraols (e.g., pentaerythritol) as initiators. rsc.orgresearchgate.net This leads to star-shaped polymers with three or four polymer arms radiating from a central core.

The synthesis of telechelic and star-shaped polymers is a powerful strategy for creating complex macromolecular architectures like block copolymers and polymer networks. rsc.orgpageplace.de The general approach involves the reaction of the multifunctional initiator with a Lewis acid catalyst, followed by the controlled addition of the BEMO monomer.

Table 2: Synthesis of Functional Poly(BEMO) using Multifunctional Initiators

| Desired Functionality | Type of Initiator | Resulting Polymer Architecture |

|---|---|---|

| Monofunctional | Monool (e.g., butanol) | Linear, one reactive end-group |

| Difunctional | Diol (e.g., 1,4-butanediol) | Linear, telechelic (two reactive end-groups) |

| Trifunctional | Triol (e.g., trimethylolpropane) | Star-shaped, three arms |

| Tetrafunctional | Tetraol (e.g., pentaerythritol) | Star-shaped, four arms |

Regulating Branching in Poly(this compound) and Related Polyethers

While the polymerization of 3,3-disubstituted oxetanes like BEMO typically leads to linear chains, branching can be introduced to create more complex, globular architectures known as hyperbranched polymers. This is generally achieved by using an AB₂-type monomer, where 'A' and 'B' are functional groups that can react with each other, but 'A' cannot react with 'A' and 'B' cannot react with 'B'.

For polyethers derived from oxetanes, hyperbranched structures can be synthesized from monomers containing both a hydroxyl group and an oxetane (B1205548) ring, such as 3-ethyl-3-(hydroxymethyl)oxetane. radtech.org In these systems, the hydroxyl group of one monomer can initiate the ring-opening of another, leading to a highly branched structure. The degree of branching in such systems can be controlled by adjusting reaction parameters like temperature and catalyst concentration. For instance, in the polymerization of 3-ethyl-3-hydroxymethyloxetane, higher reaction temperatures have been shown to increase the degree of branching.

Although BEMO itself does not possess an intrinsic hydroxyl group for this type of self-condensing polymerization, branching could potentially be introduced by copolymerizing BEMO with a functionalized oxetane monomer that does contain a group capable of initiating further polymerization, such as a hydroxyl group. Another theoretical approach is to induce controlled chain transfer to the polymer backbone, although this is less precise. The principles of controlling branching in related polyethers provide a framework for how such strategies could be developed for poly(BEMO) systems. radtech.org

Microstructural Analysis of Poly(this compound) (e.g., End-Group Structures, Stereoregularity)

End-Group Structures: The nature of the polymer chain ends is determined by the initiation and termination steps of the polymerization. When using polyol initiators, the "alpha" end of the polymer chain will consist of the initiator fragment, while the "omega" end will be a hydroxyl group, assuming the polymerization is terminated by a protic solvent. researchgate.net The precise structure of these end-groups can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Derivatization of the terminal hydroxyl groups, for example with trichloroacetyl isocyanate, can aid in their quantification via ¹H NMR. researchgate.net

Stereoregularity: Stereoregularity refers to the spatial arrangement of the substituents along the polymer chain. Since the BEMO monomer is achiral and symmetrically substituted at the C3 position, tacticity issues (isotactic, syndiotactic, atactic) that are common in the polymerization of chiral or monosubstituted monomers are not present in the homopolymerization of BEMO. The resulting poly(BEMO) is inherently atactic in this regard.

Crystallinity: Symmetrically 3,3-disubstituted polyoxetanes are often crystalline polymers. nih.gov Poly(BEMO) has been shown to be a semi-crystalline material. dtic.mil Studies using differential scanning calorimetry (DSC) and wide-angle X-ray powder diffraction have identified at least two crystal modifications for poly(BEMO). dtic.mil The melting temperature can range from approximately 70°C to 90°C, depending on the thermal history of the sample, with higher crystallization temperatures leading to higher melting points. dtic.mil

Copolymerization Strategies Involving 3,3 Bis Ethoxymethyl Oxetane

Block Copolymer Synthesis via Sequential Monomer Addition

The synthesis of block copolymers containing poly(3,3-bis(ethoxymethyl)oxetane) (polyBEMO) segments can be effectively achieved through sequential monomer addition in a living cationic ring-opening polymerization (CROP). This method allows for the creation of well-defined block architectures, such as diblock, triblock, and alternating block copolymers. rpi.edudtic.mil

A notable example involves the synthesis of ABA-type triblock copolymers where polyBEMO constitutes the crystalline 'A' end blocks, and a random copolymer of 3,3-bis(methoxymethyl)oxetane (BMMO) and tetrahydrofuran (B95107) (THF) forms the amorphous 'B' center block. dtic.mil The synthesis is typically initiated by a difunctional initiator, such as 1,4-butanediol (B3395766), in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). The living nature of the polymerization allows for the sequential addition of the BEMO monomer to the pre-formed poly(BMMO-co-THF) macroinitiator, resulting in the desired triblock structure.

The successful synthesis of these block copolymers is confirmed through various characterization techniques, including gel permeation chromatography (GPC) to determine molecular weight and distribution, and nuclear magnetic resonance (NMR) spectroscopy to confirm the block structure and composition.

Random Copolymer Formation with Diverse Comonomers

While specific studies on the random copolymerization of this compound with a wide array of comonomers are not extensively documented in publicly available literature, the general principles of cationic ring-opening copolymerization of substituted oxetanes provide a framework for understanding this strategy. Oxetanes are known to copolymerize with other cyclic ethers, such as tetrahydrofuran (THF), and other substituted oxetanes. wikipedia.org

For instance, the random copolymerization of 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO) has been successfully achieved using a cationic initiator system. frontiersin.org The composition of the resulting copolymer was found to be in accordance with the molar feed ratio of the monomers, indicating a random incorporation of the monomer units into the polymer chain. frontiersin.org It is reasonable to infer that BEMO would exhibit similar behavior when copolymerized with other suitable cyclic ethers under cationic conditions. The properties of the resulting random copolymer, such as glass transition temperature and crystallinity, would be expected to be intermediate between those of the respective homopolymers and dependent on the comonomer ratio.

Graft Copolymer Architectures for Enhanced Material Properties

Graft copolymers featuring a poly(this compound) backbone or side chains represent an advanced strategy for creating materials with unique properties. While specific examples involving BEMO are not readily found in the literature, established "grafting from" and "grafting to" methodologies can be conceptually applied. frontiersin.orgcmu.edu

In a "grafting from" approach, a polyBEMO backbone would first need to be functionalized with initiator sites. This could potentially be achieved by copolymerizing BEMO with a functionalized oxetane (B1205548) monomer. Subsequently, a second monomer could be polymerized from these sites to form the grafted chains. mdpi.com

Conversely, a "grafting to" strategy would involve the synthesis of a polyBEMO chain with reactive functional groups and separately synthesizing polymers with complementary reactive end groups. The two polymers are then coupled to form the graft copolymer. cmu.edu For example, a hydroxyl-terminated polyBEMO could be reacted with a pre-formed polymer chain containing an isocyanate end group.

These graft architectures can lead to materials with enhanced properties, such as improved compatibility in blends, unique morphologies, and tailored surface properties.

Reactivity Ratios and Comonomer Incorporation Studies

The determination of monomer reactivity ratios is crucial for predicting and controlling the composition and microstructure of copolymers. For the cationic ring-opening copolymerization of oxetanes, the reactivity of a given monomer is influenced by factors such as the basicity of the ether oxygen and steric hindrance at the α-carbon atoms. researchgate.net Generally, a higher basicity of the oxygen atom leads to a higher monomer reactivity. researchgate.net

While specific reactivity ratios for this compound in copolymerizations are not available in the reviewed literature, studies on other 3,3-disubstituted oxetanes can provide qualitative insights. For instance, in the copolymerization of 3,3-bis(chloromethyl)oxacyclobutane with 1,3-dioxolane (B20135) and other cyclic ethers, the basicity of the monomers was found to be a key factor in determining the monomer reactivity ratios. capes.gov.br Given the presence of the electron-donating ethoxymethyl groups, it can be postulated that BEMO would be a relatively reactive oxetane monomer. However, the steric bulk of these side groups might also play a significant role in the kinetics of copolymerization.

Development of Thermoplastic Elastomers Incorporating Poly(this compound) Blocks

Thermoplastic elastomers (TPEs) are a class of materials that combine the processability of thermoplastics with the elasticity of elastomers. ABA triblock copolymers, where 'A' is a crystalline (hard) segment and 'B' is an amorphous (soft) segment with a low glass transition temperature, are a common architecture for TPEs. dtic.milnih.gov

Poly(this compound) is a semi-crystalline polymer and, as such, is a suitable candidate for the hard segment in a TPE. dtic.mil The development of TPEs incorporating polyBEMO blocks has been demonstrated through the synthesis of triblock copolymers, such as poly(BEMO-block-BMMO-co-THF-block-BEMO). dtic.mil In this system, the polyBEMO end blocks provide the crystalline domains that act as physical crosslinks at room temperature, while the amorphous poly(BMMO-co-THF) center block imparts elastomeric properties.

The mechanical properties of these TPEs are highly dependent on the phase separation between the hard and soft segments. Stress-strain analysis of a poly(BEMO-block-BMMO-co-THF-block-BEMO) triblock copolymer revealed a yield point at 10% elongation and failure at 760% elongation, demonstrating its elastomeric nature. nih.gov The thermal properties, such as the melting temperature of the hard segments and the glass transition temperature of the soft segment, are critical for defining the service temperature range of the TPE.

Table 1: Thermal and Mechanical Properties of a Poly(BEMO)-based Triblock Copolymer

| Property | Value |

| Glass Transition Temperature (Tg) of Soft Segment | -55 to -30 °C |

| Melting Temperature (Tm) of Hard Segment | 70 to 90 °C |

| Yield Point | 4.1x10⁷ dynes/cm² at 10% elongation |

| Failure Point | 3.8x10⁷ dynes/cm² at 760% elongation |

Data sourced from a study on poly(BEMO-block-BMMO-co-THF-block-BEMO) triblock copolymers. nih.gov

Functionalization and Post Polymerization Modification of Poly 3,3 Bis Ethoxymethyl Oxetane

Introduction of Pendant Functional Groups for Tailored Properties

Post-polymerization modification (PPM) is a powerful strategy for introducing a wide array of functional groups onto a polymer backbone, thereby creating materials with properties not achievable through direct polymerization of functional monomers. wiley-vch.denih.gov For polyoxetanes, a common and effective method involves the synthesis of a reactive precursor polymer, which is subsequently converted to the desired functionalized polymer.

A prime example of this strategy is the synthesis of energetic polymers like poly(3,3-bis(azidomethyl)oxetane) (poly(BAMO)), a structural analogue of poly(BEMO). Instead of polymerizing the potentially unstable 3,3-bis(azidomethyl)oxetane (B8295959) monomer, a safer and more controlled route involves the cationic ring-opening polymerization of a halogenated precursor, such as 3,3-bis(bromomethyl)oxetane (B1265868) or 3,3-bis(chloromethyl)oxetane (B146354). researchgate.net The resulting halogenated polymer, poly(3,3-bis(bromomethyl)oxetane) (PBBrMO), serves as a stable intermediate. The pendant bromo or chloro groups can then be converted into azide groups through nucleophilic substitution using sodium azide. researchgate.netwikipedia.org This two-step process, outlined in the table below, allows for the introduction of the energy-rich azide functionality in a controlled manner.

This synthetic methodology is not limited to azides. The reactive halogenated precursor polymer can theoretically be reacted with various nucleophiles to introduce a diverse range of pendant functionalities. This opens up possibilities for tailoring the properties of the polyoxetane backbone for applications beyond energetic materials, such as altering solubility, increasing thermal stability, or adding reactive sites for further chemistry. For instance, poly(3-azidomethyl-3-methyl oxetane) (PAMMO) has been successfully prepared by the azidation of poly(3-mesyloxymethyl-3-methyl oxetane) (PMMMO), demonstrating that mesylate groups also serve as excellent leaving groups for this type of modification. researchgate.net

Table 1: Two-Step Synthesis of Functionalized Polyoxetanes via PPM

| Step | Reaction | Precursor Polymer | Reagents | Resulting Polymer | Pendant Functional Group |

|---|---|---|---|---|---|

| 1 | Cationic Ring-Opening Polymerization | N/A | 3,3-Bis(bromomethyl)oxetane, Initiator (e.g., Butane-1,4-diol), Catalyst (e.g., BF₃·OEt₂) | Poly(3,3-bis(bromomethyl)oxetane) (PBBrMO) | Bromo (-CH₂Br) |

This modular approach provides a robust platform for creating a library of polyoxetane-based materials with customized pendant groups, each designed for a specific performance characteristic.

End-Group Functionalization for Subsequent Reactions (e.g., Urethane (B1682113) Formation)

The properties and applications of poly(BEMO) can be significantly expanded by chemically modifying the termini of the polymer chains. A particularly important modification is the introduction of hydroxyl (-OH) end-groups, which transforms the polymer into a macrodiol or polyol. This hydroxyl-terminated poly(BEMO) can then serve as the soft segment in the synthesis of more complex macromolecular structures, such as polyurethanes. dtic.mildtic.mil

The synthesis of hydroxyl-terminated polyethers is typically achieved during the cationic ring-opening polymerization process itself. By using a diol or polyol, such as 1,4-butanediol (B3395766) (BDO) or trimethylolpropane (TMP), as an initiator or chain transfer agent, the polymerization yields polymer chains with hydroxyl groups at both ends. wikipedia.orgnih.gov This process provides control over the molecular weight and ensures the presence of reactive terminal groups for subsequent reactions.

Once synthesized, the hydroxyl-terminated poly(BEMO) prepolymer can react with diisocyanates, such as toluene diisocyanate (TDI) or isophorone diisocyanate (IPDI), to form polyurethane networks. digitellinc.comresearchgate.net The fundamental reaction is the polyaddition of the hydroxyl groups of the poly(BEMO) polyol with the isocyanate groups of the diisocyanate, forming urethane linkages (-NH-C(=O)-O-). This reaction can be used to link polymer chains together, a process known as chain extension, or to form crosslinked networks, which will be discussed in the next section. researchgate.netmdpi.com

The structure of the resulting polyurethane is highly dependent on the nature of the poly(BEMO) polyol and the diisocyanate used. The poly(BEMO) portion typically forms the flexible, amorphous "soft segment," which imparts elasticity, while the urethane linkages and the diisocyanate form "hard segments" that provide mechanical strength and thermal stability through strong intermolecular interactions like hydrogen bonding. digitellinc.com

Table 2: Key Reactants in Poly(BEMO)-based Polyurethane Synthesis

| Component Role | Chemical Class | Specific Examples | Function |

|---|---|---|---|

| Soft Segment Precursor | Hydroxyl-Terminated Polyether | Hydroxyl-Terminated Poly(BEMO) | Provides flexibility and elasticity to the final material. |

| Hard Segment Precursor | Diisocyanate | Toluene Diisocyanate (TDI), Isophorone Diisocyanate (IPDI), Methylene (B1212753) Diphenyl Diisocyanate (MDI) | Reacts with hydroxyl groups to form urethane linkages, providing strength and rigidity. |

Mechanisms of Crosslinking and Network Formation in Poly(BEMO) Systems

The formation of a three-dimensional polymer network through crosslinking transforms a linear or branched prepolymer into a solid, infusible, and insoluble material with enhanced mechanical properties and thermal stability. In poly(BEMO)-based systems, urethane chemistry is the primary route to achieving a crosslinked network.

The process begins with the reaction of hydroxyl-terminated poly(BEMO) with a diisocyanate, as described previously. To form a network, either an excess of isocyanate is used, or a multifunctional crosslinking agent is introduced. A common crosslinker is a low-molecular-weight triol, such as trimethylolpropane (TMP). nih.govnih.gov

Detailed mechanistic studies, often performed on the analogous poly(BAMO) system, provide significant insight into the network formation process. Using Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, researchers have elucidated the key reactions and energy barriers involved. nih.govnih.gov

The curing process involves competing reactions:

Curing Reaction: The initial reaction between the hydroxyl end-groups of the polymer (e.g., poly(BEMO)-diol) and the isocyanate groups of the diisocyanate (e.g., TDI). DFT calculations have shown that steric hindrance, for example from a methyl group on the TDI molecule, can significantly influence the reaction rate. nih.gov

Crosslinking Reaction: The reaction of the multifunctional crosslinker (e.g., TMP) with the isocyanate groups. Studies have found that the energy barrier for an isocyanate to react with the hydroxyl groups of TMP is often much lower than for it to react with a hydroxyl group on a polymer chain that has already been capped with a TDI molecule (a PBT-TDI intermediate). nih.gov This suggests that the formation of crosslinks via the TMP molecule is a kinetically favored process.

Accelerated MD simulations confirm these findings, showing that the frequency of successful crosslinking reactions involving the TMP crosslinker is substantially higher than self-crosslinking reactions between polymer chains already functionalized with isocyanate. nih.gov The process begins when the reactive molecules come into close proximity, with the reaction itself occurring on an extremely short timescale. nih.gov The result is a complex, three-dimensional network held together by urethane linkages, where the poly(BEMO) chains act as flexible bridges between the crosslink junctions. The properties of this network, such as its glass transition temperature and mechanical strength, are directly influenced by the chemical structure of the diisocyanate used. researchgate.net

Table 3: Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| poly(BEMO) | Poly(3,3-Bis(ethoxymethyl)oxetane) |

| poly(BAMO) | Poly(3,3-bis(azidomethyl)oxetane) |

| PBBrMO | Poly(3,3-bis(bromomethyl)oxetane) |

| PAMMO | Poly(3-azidomethyl-3-methyl oxetane) |

| PMMMO | Poly(3-mesyloxymethyl-3-methyl oxetane) |

| BDO | 1,4-Butanediol |

| TMP | Trimethylolpropane |

| TDI | Toluene Diisocyanate |

| IPDI | Isophorone Diisocyanate |

| MDI | Methylene Diphenyl Diisocyanate |

Advanced Characterization Methodologies for 3,3 Bis Ethoxymethyl Oxetane Monomer and Polymers

Spectroscopic Analysis Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Fourier-Transform Infrared Spectroscopy, Real-Time Infrared Spectroscopy)

Spectroscopic methods are fundamental in identifying and characterizing the chemical structure of BEMO and tracking its polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of the BEMO monomer and its polymer. In ¹H NMR spectroscopy of oxetane (B1205548) derivatives, the protons of the methylene (B1212753) groups attached to the oxygen atom in the oxetane ring typically appear at distinct chemical shifts. researchgate.netmdpi.com For instance, in related oxetane compounds, these methylene protons show signals around 4.65 ppm for the monomer, which shift to approximately 3.49 ppm upon polymerization to polyoxetane. researchgate.net Similarly, the other methylene protons in the ring are observed at about 2.61 ppm in the monomer and 1.84 ppm in the polymer. researchgate.net ¹³C NMR spectroscopy provides complementary information on the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy is widely used to identify functional groups present in the BEMO monomer and to follow the ring-opening polymerization. The characteristic absorption bands of the oxetane ring in the monomer are expected to disappear or diminish as the polymerization proceeds. For instance, the FTIR spectrum of oxetane itself shows distinct bands that are altered upon polymerization. researchgate.net In studies of similar polyoxetanes, such as poly(3-ethyl-3-(hydroxymethyl)oxetanes), FTIR is used to confirm the polymer structure. researchgate.net

Real-Time Infrared (RT-IR) Spectroscopy offers a dynamic view of the polymerization process. This technique allows for the continuous monitoring of the concentration of the oxetane monomer as it is converted into the polymer. By tracking the decrease in the intensity of the characteristic infrared absorption bands of the oxetane ring over time, the kinetics of the polymerization reaction can be determined. This method has been effectively used to study the photoinitiated cationic polymerization of various oxetane monomers, providing insights into polymerization rates and conversion efficiencies. toagosei.co.jp

Chromatographic Separations for Molecular Weight Determination (e.g., Gel Permeation Chromatography, Size Exclusion Chromatography)

Determining the molecular weight and molecular weight distribution (polydispersity) of polyBEMO is critical as these parameters significantly influence the polymer's physical and mechanical properties.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC) , is the standard method for this purpose. specificpolymers.com This technique separates polymer molecules based on their hydrodynamic volume in solution. lcms.cz By using a calibrated system with known polymer standards (e.g., polystyrene or polymethylmethacrylate), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polyBEMO can be accurately determined. lcms.czlcms.cz For instance, GPC has been used to characterize the molecular weight of various energetic polyoxetanes like poly(3-azidomethyl-3-methyloxetane) (polyAMMO) and poly(3,3-bis(azidomethyl)oxetane) (polyBEMO). uni-muenchen.deresearchgate.net The choice of solvent (eluent) is crucial and depends on the solubility of the polymer; common solvents include tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). specificpolymers.com

Below is an interactive table showcasing typical data obtained from GPC/SEC analysis for different polymer samples.

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity (Mw/Mn) |

| Polymer A | 6,520 | 17,560 | 2.7 |

| Polymer B | 21,720 | 88,480 | 4.1 |

| Polymer C | 67,980 | 243,120 | 3.6 |

| Polymer D | 128,360 | 459,990 | 3.6 |

This table presents hypothetical molecular weight data for illustrative purposes, based on typical values reported for polymers in the literature. lcms.cz

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry of Polymer Transitions, Thermogravimetric Analysis of Decomposition Behavior, Photo-Differential Scanning Calorimetry)

Thermal analysis techniques are essential for understanding the behavior of polyBEMO over a range of temperatures, including its phase transitions and thermal stability.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polyBEMO, DSC can identify the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). Studies on polyBEMO have revealed complex melting behavior, sometimes showing multiple melting endotherms. dtic.mildtic.mil For low molecular weight polyBEMO (Mn < 10,000 g/mol ), two melting peaks have been observed, for example at 65°C and 73°C, while higher molecular weight samples typically show a single melting peak. dtic.mil The enthalpy of fusion, which is related to the degree of crystallinity, has been reported to range from 28 to 39 J/g depending on the crystallization temperature. dtic.mil The equilibrium melting temperature (Tm*) for polyBEMO has been determined to be 125°C using the Hoffman-Weeks extrapolation method. dtic.mil

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to evaluate the thermal stability and decomposition behavior of polyBEMO. TGA provides information on the onset temperature of decomposition and the residual mass at high temperatures. For polyethers like polyBEMO, decomposition activation energies have been determined to be in the range of 45–50 kcal/mol. capes.gov.br

Photo-Differential Scanning Calorimetry (Photo-DSC) is a specialized technique that measures the heat released during a photopolymerization reaction. toagosei.co.jp It is particularly useful for studying the photo-cationic polymerization of BEMO. By exposing the monomer formulation to UV light within the DSC cell, the heat of polymerization can be measured in real-time. This data provides insights into the curing kinetics and reactivity of the monomer system. toagosei.co.jp

Here is an interactive table summarizing thermal properties of polyBEMO and a related polyoxetane.

| Polymer | Melting Temperature (Tm) | Enthalpy of Fusion (ΔHf) | Decomposition Onset Temperature |

| polyBEMO | 70-90°C dtic.mil | 2.25 kcal/mol dtic.mil | ~160-165°C google.com |

| polyBAMO | 70-90°C dtic.mil | 12.8 kcal/mol dtic.mil | ~220°C researchgate.net |

This table compiles data from various studies on poly(3,3-bis(ethoxymethyl)oxetane) (polyBEMO) and poly(3,3-bis(azidomethyl)oxetane) (polyBAMO) to illustrate typical thermal properties.

Dynamic Mechanical Spectroscopy for Viscoelastic Property Assessment

Dynamic Mechanical Analysis (DMA) , also known as Dynamic Mechanical Spectroscopy, is a powerful technique for characterizing the viscoelastic properties of polymers like polyBEMO. pbipolymer.com Viscoelastic materials exhibit both elastic (solid-like) and viscous (liquid-like) characteristics. thermofisher.comlearnbin.net DMA measures the storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response, as a function of temperature, frequency, or time. pbipolymer.com

The storage modulus provides information about the stiffness of the material, while the loss modulus relates to the energy dissipated as heat. The ratio of the loss modulus to the storage modulus (tan δ = E''/E') is a measure of the damping properties of the material. The peak of the tan δ curve is often used to determine the glass transition temperature (Tg). mdpi.com DMA is crucial for understanding how the mechanical properties of polyBEMO change with temperature, which is vital for predicting its performance in various applications. pbipolymer.comdtic.mil

Structural Elucidation Techniques for Polymer Microstructure

Understanding the detailed microstructure of polyBEMO is key to correlating its synthesis with its macroscopic properties.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can provide detailed information about the connectivity of the monomer units within the polymer chain, including regioselectivity (head-to-tail vs. head-to-head linkages) and the presence of any side reactions or branching. acs.orgresearchgate.net

Wide-Angle X-ray Diffraction (WAXD) is used to investigate the crystalline structure of polyBEMO. WAXD patterns can reveal information about the unit cell dimensions, crystal system, and the presence of different crystalline modifications (polymorphs). Studies on polyBEMO have identified two crystal modifications. dtic.mil Interestingly, while DSC shows different melting behaviors for samples crystallized under different conditions, WAXD studies did not detect differences in the crystal structures associated with the multiple melting peaks, suggesting they may arise from morphological differences such as spherulite versus fine-grained crystal structures. dtic.mil

Applications of Poly 3,3 Bis Ethoxymethyl Oxetane in Specialized Material Science

High-Performance UV-Curable Coatings and Adhesives

Oxetanes, including BEMO, are highly reactive monomers in photoinitiated cationic polymerization, making them excellent candidates for UV-curable coatings and adhesives. toagosei.co.jp The reactivity of the oxetane (B1205548) ring is attributed to a combination of significant ring strain (107 kJ/mol) and a higher basicity compared to epoxides, which are also commonly used in UV curing. wikipedia.orgtoagosei.co.jp This enhanced reactivity allows for rapid polymerization upon exposure to UV light in the presence of a photo-acid generator, leading to fast cure rates. toagosei.co.jpradtech.org

When formulated into coatings, poly(BEMO) can contribute to a strong network structure. The combination of BEMO with other monomers, such as cycloaliphatic diepoxides, can accelerate the polymerization rate and enhance the final properties of the cured film. toagosei.co.jp For instance, difunctional oxetanes can significantly improve the solvent resistance of the cured coating compared to epoxy-only formulations. toagosei.co.jp The low viscosity of some oxetane monomers is also an advantage, as it can reduce the need for reactive diluents in formulations. specialchem.comgoogle.com These characteristics are highly desirable for applications requiring rapid, on-demand curing and robust performance, such as in industrial coatings and high-tech adhesives.

Formulations for Resins and Composite Materials

Poly(BEMO) and related oxetane-based polymers are valuable components in the formulation of advanced resins and composite materials. Their ability to be copolymerized with other monomers, such as epoxides, allows for the tailoring of material properties to meet specific performance requirements. nih.govkpi.ua In dental resin composites, for example, ethoxylated bisphenol A dimethacrylate (bisEMA), a monomer with structural similarities to BEMO derivatives, is used to create a durable polymeric matrix. nih.gov

Role as a Crosslinker in Polymer Networks

The difunctional nature of the BEMO monomer, with its two ethoxymethyl side chains, and the reactivity of the oxetane ring itself, allow it to act as an effective crosslinker in the formation of polymer networks. researchgate.net During cationic ring-opening polymerization, the oxetane rings open and connect to form polyether chains. These chains can then be crosslinked to create a three-dimensional network structure. rsc.org

This crosslinking capability is crucial for developing materials with high dimensional stability, chemical resistance, and mechanical integrity. For instance, oxetane-functionalized polymers have been used to stabilize the morphology of bulk heterojunction solar cells by forming an insoluble, crosslinked network upon heating. rsc.org This prevents phase separation of the polymer-fullerene blend, thereby enhancing the long-term operational stability of the device. rsc.org The ability to form crosslinked networks without the need for an external initiator in some cases further simplifies processing. rsc.org

Development of Energetic Binder Systems

A significant application of oxetane-based polymers lies in the field of energetic materials, where they serve as binders in explosive and propellant formulations. dtic.mildtic.mil While poly(BEMO) itself is not typically classified as an energetic polymer, its structural analogues containing energetic functional groups like azido (B1232118) (-N₃) or nitrato (-ONO₂) groups are of great interest. dtic.mildtic.mil The polyether backbone derived from the oxetane ring provides good mechanical properties, such as flexibility and a low glass transition temperature, which are essential for a binder. rsc.orgnih.gov

Design of Specialty Polymer Systems (e.g., Microlens Arrays, Light-Blocking Inks)

The unique properties of poly(BEMO) and other polyoxetanes make them suitable for niche applications in specialty polymer systems. The UV-curable nature and dimensional stability of these polymers are advantageous for the fabrication of micro-optical components like microlens arrays. The precise and rapid curing allows for the replication of microstructures with high fidelity.

In the realm of printing, cationically curable inkjet compositions containing difunctional oxetanes, similar in structure to BEMO, have been developed. google.com These formulations can offer low viscosity, which is essential for inkjet printing, combined with high reactivity for rapid curing. google.com The resulting cured ink can exhibit high hardness and good adhesion. For applications such as light-blocking inks, the polymer matrix must provide excellent opacity and durability, properties that can be engineered into a poly(BEMO)-based formulation.

Investigations into Structure-Property Relationships in Poly(3,3-Bis(ethoxymethyl)oxetane)-Based Materials

Understanding the relationship between the molecular structure of poly(BEMO) and its macroscopic properties is crucial for optimizing its performance in various applications. Research has shown that poly(BEMO) can exhibit two crystal modifications, and its melting temperature can vary from approximately 70°C to 90°C depending on the thermal history. dtic.mil This semi-crystalline nature influences its mechanical and thermal properties.

The equilibrium melting temperature for poly(BEMO) has been determined to be 125°C. dtic.mil The enthalpy of fusion, a measure of the energy required to melt the crystalline regions, has been calculated as 2.25 kcal/mole, with a calculated crystallinity of 55-60%. dtic.mil Thermal decomposition studies have shown that poly(BEMO) exhibits first-order decomposition kinetics with an activation energy of 45–50 kcal/mol, which is characteristic of polyether decomposition. capes.gov.br These fundamental studies provide the data necessary to predict the behavior of poly(BEMO)-based materials under different conditions and to design new polymers with tailored properties.

Table of Properties for Poly(BEMO)

| Property | Value | Source |

|---|---|---|

| Crystal Modifications | Two | dtic.mil |

| Melting Temperature (T_m) | ~70°C to 90°C | dtic.mil |

| Equilibrium Melting Temperature (T_m*) | 125°C | dtic.mil |

| Enthalpy of Fusion (ΔH_f) | 2.25 kcal/mole | dtic.mil |

| Percent Crystallinity | 55-60% | dtic.mil |

| Decomposition Activation Energy | 45–50 kcal/mol | capes.gov.br |

Theoretical and Computational Investigations of 3,3 Bis Ethoxymethyl Oxetane Systems

Quantum Chemical Calculations on Monomer Reactivity and Ring Strain Energetics

The reactivity of cyclic monomers like 3,3-bis(ethoxymethyl)oxetane in ring-opening polymerization is intrinsically linked to their electronic structure and the inherent strain within the four-membered oxetane (B1205548) ring. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in quantifying these properties.

The parent oxetane ring possesses a significant amount of ring strain energy (RSE), estimated to be around 25.5 kcal/mol (107 kJ/mol). osti.govaps.org This strain arises from bond angle distortion from the ideal tetrahedral angle and is the primary thermodynamic driving force for ring-opening polymerization. For substituted oxetanes like BEMO, the RSE can be influenced by the nature of the substituents at the 3-position. While specific RSE calculations for BEMO are not widely reported in the literature, the presence of two ethoxymethyl groups is expected to have a modest effect on the ring strain compared to the parent oxetane.

Quantum chemical calculations can elucidate the reactivity of the BEMO monomer by mapping its electrostatic potential and identifying the frontier molecular orbitals (HOMO and LUMO). The oxygen atom in the oxetane ring is the site of highest negative electrostatic potential, making it the primary target for electrophilic attack by an initiator in cationic polymerization.

Table 1: Representative Calculated Properties for Oxetane Systems

| Property | Typical Value/Description | Significance for BEMO |

|---|---|---|

| Ring Strain Energy (RSE) | ~25.5 kcal/mol for unsubstituted oxetane. osti.govaps.org | Provides the thermodynamic driving force for polymerization. |

| Ring Puckering Angle | Small (e.g., 8.7° for oxetane). osti.gov | Influences the conformation and steric accessibility of the monomer. |

Mechanistic Modeling of Polymerization Pathways

The most common route for polymerizing BEMO is cationic ring-opening polymerization (CROP). dtic.mil Mechanistic modeling of this process, often supported by computational chemistry, helps to understand the individual steps of initiation, propagation, and termination.

The polymerization is typically initiated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), in the presence of a co-initiator like 1,4-butanediol (B3395766). dtic.mil The mechanism proceeds as follows:

Initiation: The Lewis acid activates the polymerization, leading to the formation of a protonic acid which then protonates the oxygen atom of the BEMO monomer. This creates a secondary oxonium ion.

Propagation: The initial secondary oxonium ion is rapidly converted to a more stable tertiary oxonium ion by reacting with another monomer molecule. radtech.org The propagation then proceeds via nucleophilic attack of the monomer's oxygen atom on a carbon atom of the growing polymer chain's active oxonium ion end, thereby opening the ring and regenerating the active site. The rate-determining step in the polymerization of some 3,3-disubstituted oxetanes is considered to be the ring-opening of this stable tertiary oxonium ion intermediate. radtech.org

Termination and Chain Transfer: These events can occur through various pathways, including reaction with counter-ions or impurities, or transfer of a proton to another monomer or solvent molecule.

Computational modeling can provide the energy landscape for these steps, including the activation barriers for the transition states. For instance, studies on similar oxetane monomers show that the stability of the tertiary oxonium ion can lead to an induction period in the polymerization, which can be overcome by adjusting reaction conditions such as temperature. researchgate.netradtech.org

Table 2: Key Stages in the Cationic Polymerization of BEMO

| Stage | Description | Key Intermediates |

|---|---|---|

| Initiation | Activation by a Lewis acid and protonation of the monomer's oxygen atom. | Secondary Oxonium Ion |

| Propagation | Nucleophilic attack of a monomer on the active polymer chain end, leading to ring-opening. | Tertiary Oxonium Ion |

| Termination | Deactivation of the growing polymer chain. | Neutral Polymer Chain |

Molecular Dynamics Simulations for Polymer Conformation and Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to predict the structure and dynamics of polymer chains in various environments (e.g., melt, solution). For poly(BEMO), MD simulations can provide valuable information on its conformational properties, which in turn govern its macroscopic physical properties like crystallinity and melting point.

While specific MD simulation studies for poly(BEMO) are not extensively documented, research on the closely related poly(3,3-bis(azidomethyl)oxetane) (poly(BAMO)) and other polyethers provides a framework for understanding its behavior. arxiv.org These simulations can model the polymer melt to study chain packing, entanglement, and mobility.

Key parameters that can be extracted from MD simulations include:

End-to-End Distance: The distance between the two ends of a polymer chain.

Radial Distribution Functions (RDFs): Describe the probability of finding an atom at a certain distance from another atom, giving insight into the local packing structure.

Mean Squared Displacement (MSD): Characterizes the mobility of polymer chains over time, which is related to properties like viscosity. aps.org

Experimental studies have shown that poly(BEMO) is a semi-crystalline polymer. Two crystal modifications have been identified, and its melting temperature varies from approximately 70°C to 90°C depending on the thermal history. dtic.mil The equilibrium melting temperature was determined to be 125°C, with an enthalpy of fusion of 2.25 kcal/mol. dtic.mil MD simulations could be used to model the crystal structure and the amorphous regions, helping to explain this observed thermal behavior and the conformational changes that occur upon melting.

Table 3: Experimental and Potential Simulation Data for Poly(BEMO)

| Property | Experimental Value | Potential Insights from MD Simulations |

|---|---|---|

| Equilibrium Melting Temp. (Tm°) | 125 °C dtic.mil | Correlation between chain conformation, intermolecular forces, and melting behavior. |

| Enthalpy of Fusion (ΔHf) | 2.25 kcal/mol dtic.mil | Calculation of cohesive energy density and intermolecular interaction energies. |

| Crystallinity | 55-60% dtic.mil | Prediction of crystalline and amorphous domains; modeling of the crystal lattice. |

| Radius of Gyration (Rg) | Not reported | Determination of chain dimensions in the amorphous melt and crystalline states. |

| Glass Transition Temp. (Tg) | Not reported | Simulation of chain dynamics as a function of temperature to identify the glass transition. |

Future Research Directions and Emerging Trends for 3,3 Bis Ethoxymethyl Oxetane

Exploration of Novel Monomer Synthesis Routes with Improved Efficiency

The synthesis of 3,3-disubstituted oxetanes, including 3,3-Bis(ethoxymethyl)oxetane (BEMO), traditionally relies on intramolecular cyclization methods. acs.org However, these routes face challenges such as the inherent ring strain of the four-membered ether, which can lead to slower reaction kinetics compared to the formation of other cyclic ethers. acs.org Future research is actively targeting more efficient and scalable synthetic protocols.

Key areas of exploration include:

Catalytic Cyclization: The development of novel catalysts, such as silica-supported systems, is a promising avenue to improve reaction yields and minimize waste. vulcanchem.com These catalysts can facilitate the ring-closing reaction under milder conditions, reducing the formation of byproducts that can arise from competing elimination reactions. vulcanchem.com

Solvent-Free Synthesis: Moving away from traditional organic solvents towards solvent-free or green solvent systems is a major goal. vulcanchem.comunife.it This approach not only reduces the environmental impact but can also simplify purification processes and lower manufacturing costs.

Flow Chemistry: Implementing continuous flow synthesis processes offers advantages in terms of safety, scalability, and control over reaction parameters. This can lead to higher purity products and more consistent yields compared to batch processing.

Alternative Precursors: Investigating alternative, potentially bio-based, starting materials for the synthesis of the oxetane (B1205548) precursor, 2,2-bis(hydroxymethyl)propan-1,3-diol, could significantly enhance the sustainability of the entire value chain.

Development of Advanced Polymerization Control Techniques

The primary method for polymerizing BEMO is cationic ring-opening polymerization (CROP), often initiated by Lewis acids or photo-acid generators. radtech.orgsmolecule.com While effective, traditional CROP can sometimes lack precise control over the polymer's molecular weight, dispersity, and architecture. Future research is focused on refining these techniques for greater control.

| Polymerization Technique | Initiator/Catalyst System | Potential for Control | Key Research Objective |

| Cationic ROP | Lewis Acids (e.g., BF₃OEt₂) | Moderate | Improve control over molecular weight distribution; minimize side reactions. |

| Photo-initiated CROP | Photo-Acid Generators (PAGs) | High (Spatial/Temporal) | Enhance reaction kinetics and final monomer conversion; develop systems for 3D printing. radtech.org |

| Anionic ROP | Potassium tert-butoxide / Crown Ether | High | Develop controlled polymerization of functional oxetanes, such as those with hydroxyl groups. radtech.org |

| Activated Monomer Mechanism | Protic Acids | High | Achieve controlled polymerization for producing well-defined structures like hyperbranched polymers. nih.gov |

Advanced strategies aim to achieve living or controlled polymerization characteristics. This would enable the synthesis of well-defined block copolymers, star polymers, and other complex architectures, which are currently difficult to produce. The use of specific lithium salts has also been shown to be effective in initiating the CROP of oxetanes, providing another avenue for controlling polymerization kinetics and polymer properties. researchgate.net

Design of Highly Functionalized Poly(this compound) Derivatives

The ethoxymethyl side chains of poly(this compound), or PBEMO, offer a platform for extensive functionalization, allowing for the tailoring of polymer properties for specific applications. Future research will likely focus on two main strategies: post-polymerization modification and the polymerization of novel, pre-functionalized monomers.

Post-Polymerization Modification: This approach involves chemically altering the PBEMO backbone or its side chains. A pertinent example from a related polymer involves the direct azidation of poly(3,3-bis-bromo oxetane) to create an energetic polymer, demonstrating the feasibility of modifying the polymer side chains. researchgate.net For PBEMO, the ether linkages in the side chains could potentially be cleaved to reveal hydroxyl groups, which can then be used for a wide range of subsequent reactions, such as esterification or urethane (B1682113) formation.

Polymerization of Functional Monomers: An alternative is to synthesize BEMO analogues that already contain desired functional groups. Research has shown the successful synthesis of 3,3-disubstituted oxetanes bearing hydroxy, amino, and carboxylic acid functionalities. acs.org Polymerizing these monomers would directly yield highly functional polymers without the need for subsequent modification steps, which can sometimes be inefficient. This allows for the incorporation of groups that can impart properties such as:

Improved hydrophilicity or hydrophobicity.

Reactive sites for cross-linking or grafting.

Biocompatibility or specific biological interactions. nih.gov

Energetic properties for specialized applications. uni-muenchen.de

Expansion into New Application Areas Beyond Current Scope

While PBEMO and its copolymers are used in coatings, adhesives, and sealants, their unique properties make them suitable for a range of high-performance, emerging applications.

3D Printing and Additive Manufacturing: The rapid curing characteristics of oxetane monomers under photopolymerization make them excellent candidates for stereolithography (SLA) and other 3D printing technologies. Future work will focus on formulating BEMO-based resins to create rigid, durable parts with high resolution and specific mechanical properties.

Biomedical Materials: The polyether backbone of PBEMO is analogous to that of polyethylene glycol (PEG), a widely used biocompatible polymer. Copolymers of oxetanes have demonstrated excellent biocompatibility and potential for use in applications such as anti-adhesive surface coatings and for cellular uptake studies. nih.gov This opens up possibilities in drug delivery, tissue engineering, and medical device coatings.

Energetic Materials: While BEMO itself is not an energetic monomer, its chemical structure is similar to that of energetic oxetanes like poly(3,3-bis(azidomethyl)oxetane) (PBAMO). researchgate.netuni-muenchen.de Research into copolymerizing BEMO with energetic oxetane monomers could yield novel energetic thermoplastic elastomers with tailored mechanical properties and thermal stability.

Advanced Coatings and Composites: The development of highly functionalized PBEMO derivatives can lead to "smart" coatings with properties like self-healing or stimuli-responsiveness. Its inclusion in composite materials could also enhance thermal stability and mechanical strength.

Sustainable and Green Chemistry Approaches in this compound Polymer Science

Integrating green chemistry principles into the entire lifecycle of BEMO and its polymers is a critical future direction. semanticscholar.org This encompasses everything from monomer synthesis to the final polymer's end-of-life.

Key sustainable approaches include:

Renewable Feedstocks: Developing synthetic routes that utilize bio-based precursors instead of petroleum-derived chemicals.

Green Catalysis: Employing non-toxic, recyclable catalysts for both monomer synthesis and polymerization to minimize waste and environmental harm. vulcanchem.comrsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

Safer Solvents: Reducing or eliminating the use of hazardous organic solvents in favor of greener alternatives like water, supercritical CO₂, or solvent-free systems. vulcanchem.com

Degradable Polymers: Designing PBEMO derivatives that are biodegradable or chemically recyclable. This could involve incorporating cleavable linkages into the polymer backbone, allowing the material to be broken down into its constituent parts for reuse.

By focusing on these sustainable practices, the environmental impact of producing and using BEMO-based polymers can be significantly reduced, aligning the technology with the principles of a circular economy. rsc.org

Q & A

Q. What are the key synthetic routes for 3,3-bis(ethoxymethyl)oxetane, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution of bromine or chlorine substituents in 3,3-bis(halomethyl)oxetane precursors. For example, 3,3-bis(bromomethyl)oxetane ( ) reacts with sodium ethoxide in ethanol under reflux to replace bromine with ethoxy groups. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by facilitating ion exchange in biphasic systems . Cyclization of pentaerythritol derivatives with ethoxy-containing reagents (e.g., ethyl bromide) in acidic media is another route. Yield optimization requires controlled stoichiometry (1:2 molar ratio for di-substitution) and inert atmosphere to prevent oxidation. Impurities like unreacted halides can be removed via column chromatography or recrystallization.

Q. How do ethoxymethyl substituents affect the compound’s solubility and stability compared to azido or bromomethyl analogs?

Ethoxymethyl groups enhance solubility in polar aprotic solvents (e.g., DMSO, THF) due to their electron-donating nature, whereas bromomethyl or azidomethyl derivatives exhibit lower polarity and higher reactivity . Stability studies show that ethoxymethyl groups reduce susceptibility to hydrolysis compared to bromine analogs, which degrade under humid conditions . Thermal stability (TGA/DSC analysis) is superior to azidomethyl oxetanes, which decompose exothermically above 150°C .

Advanced Research Questions

Q. What mechanistic insights explain the cationic polymerization behavior of this compound, and how do substituents influence kinetics?

Cationic polymerization proceeds via an activated-monomer mechanism, where Lewis acids (e.g., BF₃·OEt₂) protonate the oxetane oxygen, initiating ring-opening . Ethoxymethyl groups sterically hinder chain propagation compared to smaller substituents (e.g., chloromethyl), reducing polymerization rates. Kinetic studies (NMR monitoring) reveal that bulky ethoxy groups lower the equilibrium monomer concentration, requiring higher catalyst loadings (e.g., BF₃·OEt₂ at 5–10 mol%) to achieve high molecular weights (>10 kDa). Copolymerization with less hindered monomers (e.g., 3-methyloxetane) improves crystallinity suppression .

Q. How can conflicting data on the compound’s reactivity in nucleophilic substitutions be resolved?

Discrepancies in substitution efficiency (e.g., incomplete ethoxylation) arise from competing side reactions, such as elimination or ring-opening. Controlled experiments (GC-MS monitoring) show that using aprotic solvents (e.g., DMF) and low temperatures (0–5°C) minimizes byproducts. For example, substituting bromine in 3,3-bis(bromomethyl)oxetane with ethoxy groups achieves >90% purity when TBAB is used as a phase-transfer catalyst . Conflicting reports on reaction times (6–24 hrs) are resolved by optimizing base strength (e.g., NaOEt vs. KOH) and stoichiometry.

Q. What analytical methodologies are critical for characterizing this compound’s structural integrity and purity?

- GC-MS : Detects residual halides or unreacted precursors (limit of detection: 0.1% impurities) .

- ¹H/¹³C NMR : Confirms substitution efficiency via ethoxy methylene proton shifts (δ 3.4–3.6 ppm) and absence of halogen-related peaks .

- Elemental Analysis : Validates C/H/O ratios (theoretical for C₉H₁₈O₃: C 62.04%, H 10.41%) .

- DSC/TGA : Assesses thermal stability (decomposition onset >200°C) and phase transitions .

Methodological Challenges and Solutions

Q. How can researchers mitigate toxicity risks during handling and synthesis?

While this compound is less hazardous than bromo/azido analogs, standard precautions include:

Q. What strategies optimize the compound’s application in energetic material formulations?